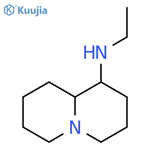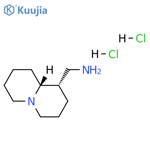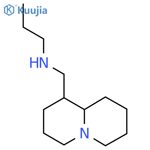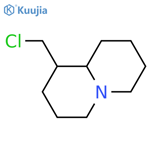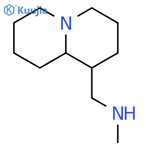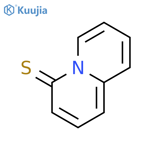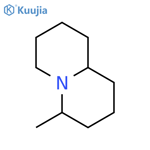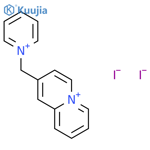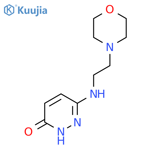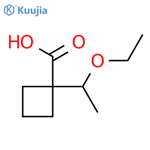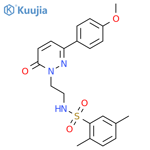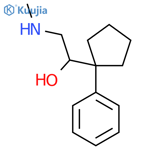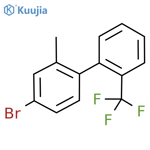Quinolizines
Quinolizines are a class of heterocyclic organic compounds characterized by a five-membered ring structure containing nitrogen atoms at both ends and one in the middle, forming a pyrrolidine ring. These compounds possess diverse structural features and exhibit a wide range of biological activities due to their unique chemical properties.
Typically, quinolizines are used as intermediates in organic synthesis for the preparation of various pharmaceuticals, agricultural chemicals, and dyes. They often serve as lead compounds in drug discovery processes due to their potential as anti-inflammatory agents, immunosuppressants, and antifungal drugs. Additionally, some quinolizines display pharmacological activities such as antioxidant, anticancer, and antimicrobial properties.
The synthesis of quinolizines can be achieved through various methods including condensation reactions between aldehydes or ketones and amine derivatives under basic conditions, or via multistep syntheses involving ring-closing metathesis or intramolecular cyclization. Their structural diversity allows for the design and modification of functional groups to enhance their biological activities.
Due to their versatile nature and potential applications, quinolizines continue to attract significant interest in both academic and industrial research fields.

関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
S. Ahmed Chem. Commun., 2009, 6421-6423
推奨される供給者
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
